4-氨基-2-甲氧基苯甲醛

描述

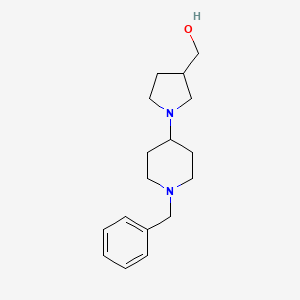

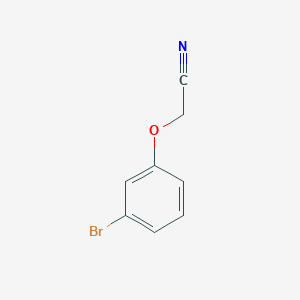

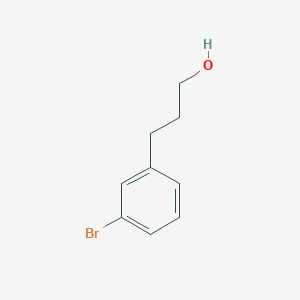

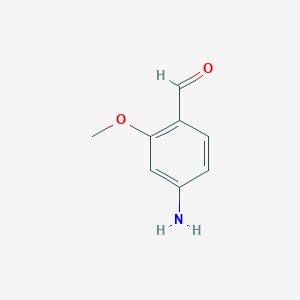

4-Amino-2-methoxybenzaldehyde is a chemical compound that has been utilized in various chemical syntheses. It is a derivative of benzaldehyde with an amino group at the 4-position and a methoxy group at the 2-position. This compound serves as a building block in the synthesis of more complex molecules, particularly in the field of peptide synthesis and in the formation of polymorphs of certain organic compounds.

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2-methoxybenzaldehyde has been reported in the literature. For instance, a study describes the development of new 4-methoxybenzaldehyde backbone linker resins for the solid-phase synthesis of peptides . These linkers are designed to be stable during the cleavage of common protecting groups, which is a crucial step in peptide synthesis. The stability of these linkers suggests that the methoxybenzaldehyde moiety can withstand harsh conditions without degradation, which is beneficial for the synthesis of peptides containing a variety of amino acids.

Molecular Structure Analysis

The molecular structure of a compound closely related to 4-Amino-2-methoxybenzaldehyde, specifically a second monoclinic polymorph of 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, has been analyzed . This compound was prepared by condensing 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde. The study provides insights into the molecular geometry, including dihedral angles and the presence of intramolecular hydrogen bonding, which are critical factors that can influence the stability and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-2-methoxybenzaldehyde derivatives can be inferred from the reported synthesis and structural analysis. The presence of both amino and methoxy functional groups allows for various chemical transformations. For example, the amino group can participate in condensation reactions, as seen in the synthesis of the pyrazolone derivative . The methoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Amino-2-methoxybenzaldehyde are not detailed in the provided papers, general properties can be deduced based on the functional groups present. The amino group is likely to contribute to the compound's solubility in water and polar solvents, and the methoxy group may increase the electron density on the aromatic ring, affecting its chemical reactivity. The stability of the related linker resins under peptide synthesis conditions suggests that 4-Amino-2-methoxybenzaldehyde and its derivatives may have good thermal stability and resistance to acidic conditions.

科学研究应用

抗微生物和抗黄曲霉毒素活性

- 应用:4-氨基-2-甲氧基苯甲醛衍生物表现出显著的抗微生物和抗黄曲霉毒素特性。从类似分子(包括2-羟基-4-甲氧基苯甲醛)衍生的席夫碱已显示出在减少曲霉菌生长和随后减少黄曲霉毒素B1产生方面具有显著潜力(Harohally et al., 2017)。

合成和表征研究

- 应用:涉及4-氨基-2-甲氧基苯甲醛衍生物的化学合成过程正在接受广泛研究。这些包括合成各种席夫碱及通过X射线晶体衍射、紫外-可见光谱和核磁共振谱等方法对其进行表征。这些研究有助于更深入地了解这些化合物的分子结构和性质(Linsha, 2015)。

电化学应用

- 应用:在电化学领域,4-氨基-2-甲氧基苯甲醛衍生物参与了成对电解过程。这些过程展示了通过电化学电池合成有价值化学品,突显了它们在绿色化学和可持续生产方法中的潜力(Sherbo et al., 2018)。

金属离子结合性质

- 应用:从与4-氨基-2-甲氧基苯甲醛相关的化合物衍生的席夫碱已被研究其金属离子结合性质。这些研究对于理解这些化合物的络合行为至关重要,这在催化和材料科学等领域是相关的(Güler等,2012)。

光谱和量子化学研究

- 应用:对4-氨基-2-甲氧基苯甲醛衍生物的光谱和量子化学研究提供了对其振动动力学和分子结构的见解。这些调查对于理解这些化合物的物理和化学行为至关重要,这可以应用于各种科学领域(Abbas et al., 2016)。

安全和危害

作用机制

Target of Action

The primary target of 4-Amino-2-methoxybenzaldehyde is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . Overexpression of cathepsin B has been observed in various malignancies .

Mode of Action

4-Amino-2-methoxybenzaldehyde interacts with its target, cathepsin B, by inhibiting its activity . The compound is thought to act as a competitive inhibitor to cathepsin B . This means it competes with the substrate for the active site of the enzyme, reducing the enzyme’s activity.

Biochemical Pathways

The inhibition of cathepsin B by 4-Amino-2-methoxybenzaldehyde affects the biochemical pathways associated with this enzyme. Cathepsin B is involved in the degradation and turnover of intracellular proteins . By inhibiting cathepsin B, 4-Amino-2-methoxybenzaldehyde can disrupt these processes, potentially leading to the accumulation of undegraded proteins within the cell.

Pharmacokinetics

The compound’s molecular weight (15116 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of cathepsin B by 4-Amino-2-methoxybenzaldehyde can have several molecular and cellular effects. As cathepsin B is involved in protein turnover, its inhibition can disrupt this process, potentially leading to the accumulation of undegraded proteins within the cell . This could affect cellular function and potentially lead to cell death.

属性

IUPAC Name |

4-amino-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDSHMWJNXPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599689 | |

| Record name | 4-Amino-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196-65-2 | |

| Record name | 4-Amino-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。